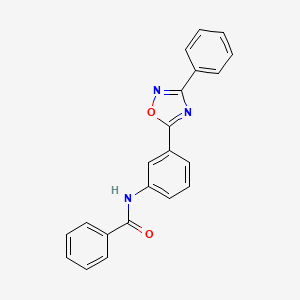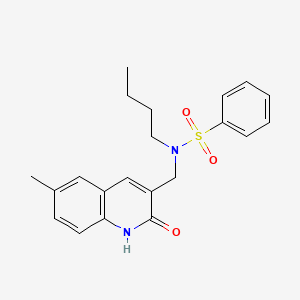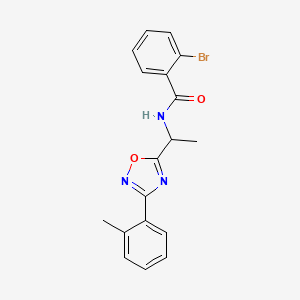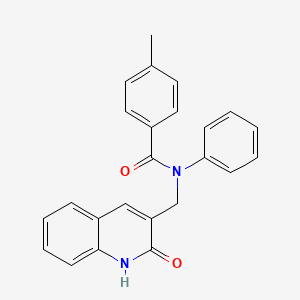
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic compound with a wide range of biological and pharmacological activities . The quinoline ring is an important construction motif for the development of new drugs .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. Numerous synthetic routes have been developed due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular structure of “N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide” would be complex due to the presence of multiple functional groups. The quinoline ring is an aromatic nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide” would depend on the specific structure of the compound. Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .科学研究应用
Antimalarial Activity
Quinoline derivatives, such as the compound , have been found to exhibit antimalarial activity . They could potentially be used in the development of new drugs for the treatment of malaria.
Anticancer Activity
Quinoline derivatives have shown promise in the field of oncology . They have been found to exhibit anticancer activity, making them potential candidates for the development of new cancer therapies.
Antibacterial Activity
The antibacterial activity of quinoline derivatives has been well-documented . These compounds could potentially be used in the development of new antibacterial drugs.
Antifungal Activity
Quinoline derivatives have also been found to exhibit antifungal activity . This suggests potential applications in the treatment of fungal infections.
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Cardiovascular Activity
Quinoline derivatives have been found to exhibit cardiovascular activity . This suggests potential applications in the treatment of cardiovascular diseases.
Central Nervous System Activity
Quinoline derivatives have been found to exhibit activity in the central nervous system . This suggests potential applications in the treatment of neurological disorders.
Hypoglycemic Activity
Quinoline derivatives have been found to exhibit hypoglycemic activity . This suggests potential applications in the treatment of diabetes.
作用机制
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They are known to interact with various targets, including enzymes, receptors, and transporters, which play crucial roles in numerous biological processes.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids and exhibit reactions similar to benzene and pyridine . These interactions can lead to changes in the function of their targets, thereby exerting their therapeutic effects.
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways related to antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Result of Action
Given the wide range of biological activities associated with quinoline derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
属性
IUPAC Name |
4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-11-13-18(14-12-17)24(28)26(21-8-3-2-4-9-21)16-20-15-19-7-5-6-10-22(19)25-23(20)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYKDRWYWZUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

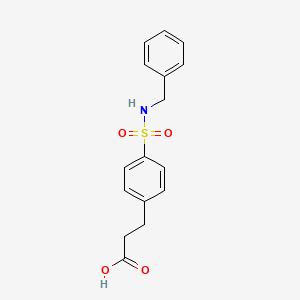

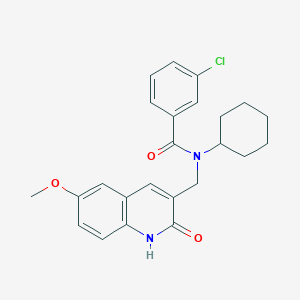
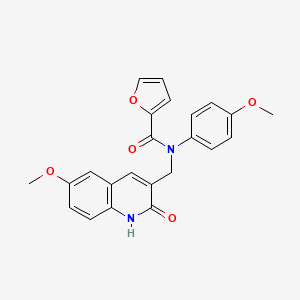
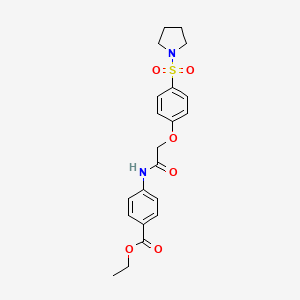

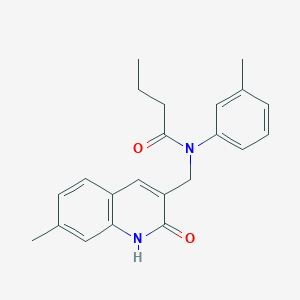
![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)


